molecular formula C10H11F3N2OS B4830563 2-{[3-(Trifluoromethyl)benzyl]sulfanyl}acetohydrazide

2-{[3-(Trifluoromethyl)benzyl]sulfanyl}acetohydrazide

Cat. No.: B4830563
M. Wt: 264.27 g/mol
InChI Key: YHETVEMXNCMONM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[3-(Trifluoromethyl)benzyl]sulfanyl}acetohydrazide is an organic compound characterized by the presence of a trifluoromethyl group attached to a benzyl moiety, which is further connected to a sulfanyl group and an acetohydrazide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(Trifluoromethyl)benzyl]sulfanyl}acetohydrazide typically involves the reaction of 3-(trifluoromethyl)benzyl chloride with thiourea to form the corresponding sulfanyl derivative. This intermediate is then reacted with hydrazine hydrate under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(Trifluoromethyl)benzyl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the acetohydrazide moiety can be reduced to form corresponding alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[3-(Trifluoromethyl)benzyl]sulfanyl}acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[3-(Trifluoromethyl)benzyl]sulfanyl}acetohydrazide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfanyl and acetohydrazide groups may participate in hydrogen bonding and other interactions with target molecules, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[3-(Trifluoromethyl)benzyl]sulfanyl}benzoic acid
  • 3-(Trifluoromethyl)benzyl 3-[[3-(trifluoromethyl)benzyl]sulfonyl]-2-naphthoate
  • 2-Fluoro-3-(trifluoromethyl)benzyl bromide

Uniqueness

2-{[3-(Trifluoromethyl)benzyl]sulfanyl}acetohydrazide is unique due to the presence of both a trifluoromethyl group and an acetohydrazide moiety, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]acetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N2OS/c11-10(12,13)8-3-1-2-7(4-8)5-17-6-9(16)15-14/h1-4H,5-6,14H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHETVEMXNCMONM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CSCC(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[3-(Trifluoromethyl)benzyl]sulfanyl}acetohydrazide
Reactant of Route 2
Reactant of Route 2
2-{[3-(Trifluoromethyl)benzyl]sulfanyl}acetohydrazide
Reactant of Route 3
2-{[3-(Trifluoromethyl)benzyl]sulfanyl}acetohydrazide
Reactant of Route 4
Reactant of Route 4
2-{[3-(Trifluoromethyl)benzyl]sulfanyl}acetohydrazide
Reactant of Route 5
Reactant of Route 5
2-{[3-(Trifluoromethyl)benzyl]sulfanyl}acetohydrazide
Reactant of Route 6
Reactant of Route 6
2-{[3-(Trifluoromethyl)benzyl]sulfanyl}acetohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.